Cas no 928649-03-0 (4-[N-(tert-Butoxycarbonyl)-N-(iso-propyl)-aminomethyl]-benzonitrile)
![4-[N-(tert-Butoxycarbonyl)-N-(iso-propyl)-aminomethyl]-benzonitrile structure](https://www.kuujia.com/scimg/cas/928649-03-0x500.png)
4-[N-(tert-Butoxycarbonyl)-N-(iso-propyl)-aminomethyl]-benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- EN300-28284205
- OYQLYCDWNIHZAZ-UHFFFAOYSA-N
- tert-butyl N-[(4-cyanophenyl)methyl]-N-(propan-2-yl)carbamate
- 928649-03-0
- 4-[N-(tert-Butoxycarbonyl)-N-(iso-propyl)-aminomethyl]-benzonitrile
- SCHEMBL2578969
-
- Inchi: 1S/C16H22N2O2/c1-12(2)18(15(19)20-16(3,4)5)11-14-8-6-13(10-17)7-9-14/h6-9,12H,11H2,1-5H3
- InChI Key: OYQLYCDWNIHZAZ-UHFFFAOYSA-N
- SMILES: O(C(N(CC1C=CC(C#N)=CC=1)C(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 274.168127949g/mol
- Monoisotopic Mass: 274.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 53.3Ų
4-[N-(tert-Butoxycarbonyl)-N-(iso-propyl)-aminomethyl]-benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28284205-0.5g |
tert-butyl N-[(4-cyanophenyl)methyl]-N-(propan-2-yl)carbamate |
928649-03-0 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28284205-0.25g |
tert-butyl N-[(4-cyanophenyl)methyl]-N-(propan-2-yl)carbamate |
928649-03-0 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28284205-0.1g |
tert-butyl N-[(4-cyanophenyl)methyl]-N-(propan-2-yl)carbamate |
928649-03-0 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28284205-2.5g |
tert-butyl N-[(4-cyanophenyl)methyl]-N-(propan-2-yl)carbamate |
928649-03-0 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28284205-10.0g |
tert-butyl N-[(4-cyanophenyl)methyl]-N-(propan-2-yl)carbamate |
928649-03-0 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28284205-1.0g |
tert-butyl N-[(4-cyanophenyl)methyl]-N-(propan-2-yl)carbamate |
928649-03-0 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28284205-5.0g |
tert-butyl N-[(4-cyanophenyl)methyl]-N-(propan-2-yl)carbamate |
928649-03-0 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28284205-0.05g |
tert-butyl N-[(4-cyanophenyl)methyl]-N-(propan-2-yl)carbamate |
928649-03-0 | 95.0% | 0.05g |
$563.0 | 2025-03-19 |
4-[N-(tert-Butoxycarbonyl)-N-(iso-propyl)-aminomethyl]-benzonitrile Related Literature
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
Additional information on 4-[N-(tert-Butoxycarbonyl)-N-(iso-propyl)-aminomethyl]-benzonitrile
Professional Introduction to 4-[N-(tert-Butoxycarbonyl)-N-(iso-propyl)-aminomethyl]-benzonitrile (CAS No. 928649-03-0)
4-[N-(tert-Butoxycarbonyl)-N-(iso-propyl)-aminomethyl]-benzonitrile, with the CAS number 928649-03-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a benzonitrile core and an amine functional group modified with a tert-butoxycarbonyl (Boc) protecting group and an iso-propyl side chain, exhibits unique chemical properties that make it valuable in synthetic applications and drug development.
The Boc protection on the amine group provides stability under various reaction conditions, making it a preferred choice for multi-step synthetic routes. This protective group ensures that the amine functionality remains inert until it is specifically deprotected, allowing for precise control over the synthesis of more complex molecules. The iso-propyl substituent enhances the steric bulk of the molecule, which can influence its solubility and interactions with biological targets.
In recent years, there has been growing interest in developing novel compounds that can modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The structural features of 4-[N-(tert-Butoxycarbonyl)-N-(iso-propyl)-aminomethyl]-benzonitrile make it a promising candidate for further investigation in this context. Specifically, the benzonitrile moiety is known to be present in many bioactive molecules due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects.
Recent studies have demonstrated the utility of benzonitrile derivatives in the development of small-molecule inhibitors. For instance, researchers have explored benzonitrile-based compounds as kinase inhibitors, where the nitrile group serves as a key pharmacophore for binding to the active site of the target enzyme. The presence of both a protected amine and an iso-propyl group in 4-[N-(tert-Butoxycarbonyl)-N-(iso-propyl)-aminomethyl]-benzonitrile suggests potential applications in designing such inhibitors.
The synthetic utility of this compound lies in its versatility as a building block for more complex molecules. The Boc-protected amine can be selectively deprotected under mild acidic conditions, allowing for subsequent modifications such as coupling with carboxylic acids via amide bond formation. This makes it a valuable intermediate in peptide synthesis and peptidomimetic drug development.
Moreover, the iso-propyl group contributes to the lipophilicity of the molecule, which can be advantageous for oral bioavailability and membrane permeability. This balance between hydrophilic and lipophilic regions is often critical for achieving optimal pharmacokinetic profiles in drug candidates. The benzonitrile core also provides a platform for further derivatization, enabling chemists to explore various structural modifications.
In the context of medicinal chemistry, 4-[N-(tert-Butoxycarbonyl)-N-(iso-propyl)-aminomethyl]-benzonitrile represents an important tool for exploring new therapeutic strategies. Its unique structural features offer opportunities for designing molecules with enhanced binding affinity and selectivity towards specific biological targets. As research continues to uncover new mechanisms underlying human diseases, compounds like this one will play a crucial role in developing innovative treatments.
The chemical reactivity of this compound also makes it suitable for use in various synthetic transformations. For example, the nitrile group can be hydrolyzed to form a carboxylic acid or reduced to an amine under appropriate conditions. Additionally, palladium-catalyzed cross-coupling reactions can be employed to introduce additional functional groups at different positions on the benzene ring.
Recent advancements in computational chemistry have further facilitated the design and optimization of molecules like 4-[N-(tert-Butoxycarbonyl)-N-(iso-propyl)-aminomethyl]-benzonitrile. Molecular modeling studies have been used to predict how different structural modifications might affect binding interactions with biological targets. These computational approaches complement experimental work by providing insights into potential lead optimization strategies.
The pharmaceutical industry has increasingly recognized the importance of having access to high-quality intermediates like this one for drug discovery programs. By providing chemists with well-defined building blocks, compounds such as 4-[N-(tert-Butoxycarbonyl)-N-(iso-propyl)-aminomethyl]-benzonitrile accelerate the process of bringing new drugs to market. This efficiency is particularly valuable in an environment where drug development costs continue to rise and competition among pharmaceutical companies intensifies.
In conclusion,4-[N-(tert-Butoxycarbonyl)-N-(iso-propyl)-aminomethyl]-benzonitrile (CAS No. 928649-03-0) is a versatile and valuable compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it suitable for use as an intermediate in synthetic chemistry, while its potential biological activity suggests applications in modulating disease-related pathways. As scientific understanding continues to evolve,this compound will undoubtedly remain an important tool for researchers seeking to develop novel therapeutic agents.
928649-03-0 (4-[N-(tert-Butoxycarbonyl)-N-(iso-propyl)-aminomethyl]-benzonitrile) Related Products
- 338421-88-8(1-4-(2-Fluorophenyl)piperazino-3-(4-fluorophenyl)sulfanyl-2-propanol)
- 2680694-21-5(2-methyl-4-1-(2,2,2-trifluoroacetamido)cyclopropylbenzoic acid)
- 1156282-89-1(4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol)
- 539841-54-8(9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one)
- 80220-63-9((1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid)
- 2248373-49-9(2-tert-butyl 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate)
- 1257072-82-4(2-chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine)
- 847609-89-6(Hydroxylamine, O-[(2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-)
- 2228493-72-7(3-(2,6-difluoro-4-methoxyphenyl)methylazetidin-3-ol)
- 1806884-48-9(3-Amino-2-(difluoromethyl)-6-hydroxypyridine-4-sulfonamide)




